molecular formula C18H21F6N3O2 B2594914 4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034459-66-8

4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2594914
CAS No.: 2034459-66-8
M. Wt: 425.375
InChI Key: ILDYYCZMUIXREJ-UHFFFAOYSA-N
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Description

The compound “4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl groups, and the formation of the amide bond . The exact synthesis route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. The trifluoromethyl groups are electron-withdrawing, which can have significant effects on the reactivity of the molecule . The piperidine ring is a common structural motif in many biologically active compounds .


Chemical Reactions Analysis

The compound’s chemical reactions would be influenced by its functional groups. The trifluoromethyl groups are quite electronegative, which could make the compound reactive towards nucleophiles . The amide bond could potentially undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability . The piperidine ring could potentially form hydrogen bonds, which could affect the compound’s interactions with biological targets .

Scientific Research Applications

Novel Aromatic Polyamides Synthesis

Researchers have synthesized a series of new polyamides that show promising properties for advanced technologies. These polyamides were created through direct polycondensation of different semifluorinated aromatic diamines with various aromatic dicarboxylic acids, resulting in materials that exhibit good solubility in several organic solvents and high thermal stability. Such polyamides have potential applications in the development of high-performance materials due to their excellent thermal properties and mechanical strength (Bera et al., 2012).

Development of Anticancer Agents

A study has identified a new class of anticancer agents derived from substituted bis(acridine-4-carboxamides), demonstrating superior potency against a panel of cell lines. These compounds exhibit significant cytotoxicity, indicating their potential as therapeutic agents for cancer treatment. The research highlights the importance of DNA binding affinity and the role of substituents in enhancing the compound's potency (Gamage et al., 1999).

Tachykinin NK(1) Receptor Antagonists

Another study focused on the synthesis and evaluation of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as orally active tachykinin NK(1) receptor antagonists. These compounds exhibited excellent antagonistic activities and showed potential for the treatment of bladder function disorders. The research contributes to the development of new therapeutic options for conditions related to NK(1) receptor activity (Natsugari et al., 1999).

Advanced Material Properties

Further research has explored the synthesis, characterization, and properties of aromatic polyamides and poly(amide-imide)s derived from specific diamines and aromatic dicarboxylic acids. These studies have led to the development of materials with remarkable solubility, thermal stability, and amorphous nature, suitable for a wide range of industrial applications (Saxena et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not clear from the information available. It would likely depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound could include further studies to determine its biological activity and potential applications. This could involve in vitro and in vivo testing, as well as studies to determine the compound’s pharmacokinetics and pharmacodynamics .

Properties

IUPAC Name

4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYYCZMUIXREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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